Indolokine A4

Description

Significance of Small Molecules in Interkingdom Signaling

The communication between different biological kingdoms, such as between bacteria and their eukaryotic hosts, is a crucial process that governs everything from symbiotic relationships to pathogenesis. nih.gov This "interkingdom signaling" is largely mediated by small, diffusible molecules. sciengine.complos.org Bacteria produce a vast array of these chemical messengers to coordinate group behaviors, a process known as quorum sensing, and to interact with their environment. nih.govacs.org These signaling molecules can be detected by host organisms, influencing their physiological processes, including immune responses. nih.govsciengine.com The study of these small molecules is therefore essential for understanding the molecular basis of host-microbe interactions and holds potential for the development of new therapeutic strategies. sciengine.comnih.gov

Overview of Tryptophan Catabolite Metabolites in Biological Systems

Tryptophan, an essential amino acid obtained from dietary sources, serves as a precursor for a multitude of biologically active molecules in both hosts and their resident microbes. hilarispublisher.comnih.gov While a small portion is used for protein synthesis, the majority of tryptophan is metabolized through various pathways. nih.gov In humans, the two primary routes are the serotonin (B10506) pathway, which produces the neurotransmitter serotonin, and the kynurenine (B1673888) pathway, which generates a series of metabolites involved in inflammation and immune regulation. hilarispublisher.comnih.govfrontiersin.org

Crucially, gut microorganisms also possess the enzymatic machinery to metabolize tryptophan, leading to a diverse array of indole-containing compounds. nih.govnih.gov These bacterial tryptophan catabolites are recognized as key signaling molecules that can influence host physiology, including maintaining intestinal homeostasis and modulating immune responses. nih.govnih.gov The intricate interplay between host and microbial tryptophan metabolism underscores its importance in health and disease. hilarispublisher.com

Identification and Classification of Indolokine A4 as a Bacterial Metabolite

Indolokine A4 is a member of a family of bacterial metabolites known as the indolokines. nih.govresearchgate.netx-mol.net The discovery of this family of compounds was a significant step in uncovering the previously unknown small molecule signals produced by common gut bacteria. nih.govresearchgate.net Specifically, Indolokine A4 was identified as a product of Escherichia coli, a bacterium that widely colonizes the intestinal tract of humans. nih.govresearchgate.netnih.gov The production of indolokines, including Indolokine A4, in E. coli is upregulated in response to cellular stress, particularly redox stress. nih.govresearchgate.neteventact.com This upregulation is mediated by the transaminases AspC and TyrB. nih.govresearchgate.netresearchgate.net The presence of indolokines has also been detected in the feces of mice, indicating their production in a natural host environment. nih.goveventact.com Further research has identified Indolokine A4 in other bacteria as well, such as Bacteroides fragilis, a prominent member of the human gut microbiota. biorxiv.org

Indolokine A4 is part of a larger family of structurally related indole-functionalized metabolites. nih.govnih.gov While some members of the indolokine family were newly discovered, others had been previously identified in the context of plant defense responses to pathogens, where they are derived from indole-3-carbonyl nitrile (ICN). nih.govresearchgate.net This suggests a convergent evolution of these signaling molecules in both plants and bacteria for defensive purposes. nih.govresearchgate.netnih.gov

Indolokine A5 is another notable member of this family, and like Indolokine A4, it is produced by E. coli from indole-3-pyruvic acid. nih.gov Both Indolokine A4 and A5 are recognized as ligands for the aryl hydrocarbon receptor (AhR), a key regulator of immune responses. nih.govnih.gov However, studies have shown that Indolokine A4 is a particularly potent activator of the AhR. nih.gov The characterization of the indolokine family has provided a molecular foundation for investigating the diverse biological roles of these widely distributed bacterial signaling molecules. researchgate.net

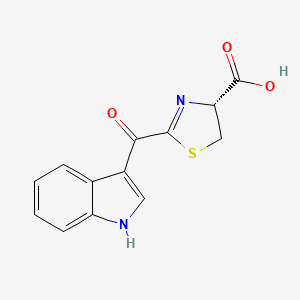

Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O3S |

|---|---|

Molecular Weight |

274.30 g/mol |

IUPAC Name |

(4R)-2-(1H-indole-3-carbonyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C13H10N2O3S/c16-11(12-15-10(6-19-12)13(17)18)8-5-14-9-4-2-1-3-7(8)9/h1-5,10,14H,6H2,(H,17,18)/t10-/m0/s1 |

InChI Key |

BUZANEDWSLELSW-JTQLQIEISA-N |

Isomeric SMILES |

C1[C@H](N=C(S1)C(=O)C2=CNC3=CC=CC=C32)C(=O)O |

Canonical SMILES |

C1C(N=C(S1)C(=O)C2=CNC3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Indolokine A4

The formation of Indolokine A4 is a fascinating example of how primary metabolic pathways can be repurposed to generate signaling molecules. Its biosynthesis is not the result of a dedicated secondary metabolic gene cluster but rather arises from the convergence of amino acid metabolism and cellular stress responses.

Precursor Utilization and Biochemical Origin

The molecular backbone of Indolokine A4 is derived from two key precursors: Indole-3-pyruvic acid (I3P) and the amino acid L-cysteine.

Indole-3-pyruvic acid (I3P) serves as the foundational indole-containing precursor for Indolokine A4. nih.govnih.gov I3P is a keto acid analog of the amino acid tryptophan and a known intermediate in auxin biosynthesis in plants. caymanchem.complos.org In bacteria such as E. coli, I3P is primarily derived from the transamination of L-tryptophan. nih.gov This conversion is a critical initial step, setting the stage for the subsequent condensation reaction that forms the core structure of the indolokine family of molecules. nih.govnih.gov I3P itself is recognized as an endogenous metabolite of tryptophan. caymanchem.com

The second essential building block for Indolokine A4 is the sulfur-containing amino acid, L-cysteine. nih.govnih.gov It is proposed that I3P spontaneously reacts with L-cysteine to form the indolokine structure. nih.gov This reaction highlights the chemical reactivity of these primary metabolites, which can lead to the formation of structurally complex molecules without the need for a dedicated enzymatic catalyst for the condensation step itself. The incorporation of L-cysteine is a defining feature of Indolokine A4 and its related compounds. nih.govnih.gov

Enzymatic Catalysis and Pathway Characterization

While the final condensation step may be spontaneous, the production of the precursor I3P is tightly regulated by specific enzymes. The expression and activity of these enzymes are, in turn, influenced by cellular conditions, particularly stress.

The production of Indolokine A4 in E. coli is significantly upregulated by the action of two key transaminases: Aspartate aminotransferase (AspC) and Tyrosine aminotransferase (TyrB). nih.govnih.gov Both AspC and TyrB are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from amino acids to α-keto acids. nih.gov Specifically, they mediate the transamination of L-tryptophan to generate Indole-3-pyruvic acid (I3P). nih.gov Studies using mutant strains of E. coli have demonstrated that the absence of aspC and tyrB leads to a significant reduction in the production of indolokines, confirming their central role in this biosynthetic pathway. nih.govresearchgate.net

The biosynthesis of Indolokine A4 is not constitutive but is instead upregulated in response to cellular stress. nih.govnih.gov In E. coli, exposure to redox stressors has been shown to increase the production of indolokines. nih.govnih.gov This upregulation is linked to the increased activity of the AspC and TyrB transaminases under these conditions. nih.govresearchgate.net The connection between stress and indolokine production suggests a role for these molecules in cellular defense mechanisms or signaling pathways that are activated to cope with adverse conditions. nih.govnih.gov This stress-induced regulation highlights a sophisticated interplay between primary metabolism and stress response pathways. researchgate.netrsc.org

The proposed biosynthetic pathway for Indolokine A4 involves a key intermediate formed from the initial reaction of its precursors. It is hypothesized that Indole-3-pyruvic acid (I3P) is first converted to 3-indoleglyoxylic acid or a similarly activated form. nih.gov This activated intermediate is then proposed to spontaneously couple with L-cysteine. nih.gov This coupling reaction, a key step in the formation of the thiazole (B1198619) ring system characteristic of Indolokine A4, is a spontaneous chemical reaction between cellular precursors. nih.gov

Convergent Evolutionary Production in Different Organisms

The production of indolokines, including Indolokine A4, in bacteria is a notable example of convergent evolution when compared to defense mechanisms in plants. nih.gov While bacteria and plants are from entirely different kingdoms, they have independently evolved the capacity to produce structurally similar indole-based compounds that serve in cellular defense. nih.gov In bacterial cultures, Indolokine A4 can be formed spontaneously from the precursors indole-3-pyruvic acid (I3P) and L-cysteine. nih.gov This parallel development of biosynthetic capability at both a structural and functional level underscores the fundamental importance of these molecules in biological defense systems across different life forms. nih.gov

A direct comparison between the biosynthesis of Indolokine A4 in bacteria and the production of defense compounds in plants reveals distinct pathways that converge on similar chemical scaffolds. In plants such as Arabidopsis thaliana, a key defense metabolite is indole-3-carbonyl nitrile (ICN). nih.gov Interestingly, Indolokine A4 was previously identified as a compound derived from the reaction of ICN with L-cysteine during the plant pathogen defense response. nih.gov

The biosynthetic pathways, however, begin differently.

In E. coli , the pathway to Indolokine A4 initiates with the transamination of L-tryptophan to form indole-3-pyruvic acid (I3P). nih.gov This reaction is catalyzed by transaminases like AspC and TyrB. nih.govnih.gov

In Arabidopsis thaliana , the biosynthesis of ICN also starts with L-tryptophan but proceeds through a different intermediate, indole-3-acetaldoxime (IAOx). nih.govresearchgate.net This initial conversion is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3. nih.gov The IAOx is then further processed to yield ICN. nih.govresearchgate.net

This divergence in the initial enzymatic steps, leading from the same precursor (L-tryptophan) to different key intermediates (I3P vs. IAOx), exemplifies convergent evolution. Both pathways are inducible defense mechanisms, with the bacterial pathway triggered by redox stress and the plant pathway by pathogen attack. nih.govnih.gov

The following table provides a comparative overview of the two pathways:

| Feature | Indolokine A4 Biosynthesis (in E. coli) | Indole-3-carbonyl Nitrile (ICN) Biosynthesis (in Arabidopsis) |

| Organism | Bacteria (Escherichia coli) | Plants (Arabidopsis thaliana) |

| Starting Precursor | L-Tryptophan | L-Tryptophan |

| Key Intermediate | Indole-3-pyruvic acid (I3P) nih.gov | Indole-3-acetaldoxime (IAOx) nih.govresearchgate.net |

| Key Enzymes | Aromatic amino acid transaminases (AspC, TyrB) nih.govnih.gov | Cytochrome P450s (CYP79B2, CYP79B3) nih.gov |

| Subsequent Step | Spontaneous coupling of an I3P derivative with L-Cysteine nih.govnih.gov | Enzymatic conversion of IAOx to ICN researchgate.net |

| Cellular Trigger | Redox Stress nih.gov | Pathogen signal nih.gov |

| Resulting Compound Class | Indolokines nih.gov | Indolic Phytoalexins nih.gov |

Molecular Mechanisms of Action of Indolokine A4

Ligand-Receptor Interactions

Indolokine A4 is recognized as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immunity and tissue homeostasis. nih.govtargetmol.comdcchemicals.comdcchemicals.com As a catabolite of indole-3-pyruvate (I3P), Indolokine A4 binds to the cytoplasmic AhR, initiating a conformational change that leads to its activation. targetmol.comdcchemicals.comdcchemicals.com Studies have demonstrated that Indolokine A4 activates the AhR pathway at sub-micromolar and low-micromolar concentrations. nih.gov This activation is a key mechanism through which gut microbiota-derived metabolites can influence host physiology. nih.govplos.org The AhR is known to bind a wide variety of ligands, including natural compounds, which triggers its translocation to the nucleus and subsequent regulation of gene transcription. researchgate.netmedchemexpress.com

The agonistic activity of Indolokine A4 on the AhR has been compared to other structurally related ligands, notably Indolokine A5 and 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE). nih.gov Research indicates that Indolokine A4 is a more potent AhR agonist than its oxidized variant, Indolokine A5. nih.gov

ITE is a well-known potent endogenous agonist of the AhR. targetmol.com Indolokine A5 is the demethylated analog of ITE. nih.gov However, evidence suggests that ITE may be a synthetic artifact resulting from the acidic and methanol (B129727) extraction conditions used in its original isolation from pig lung. nih.gov In contrast, under neutral extraction conditions from fecal samples, ITE was not detected, whereas Indolokine A4 was. nih.gov This suggests that Indolokine A4 may be a more physiologically relevant AhR ligand in the gut environment. nih.gov

| Ligand | Relationship to Indolokine A4 | Relative AhR Agonist Potency | Notes |

|---|---|---|---|

| Indolokine A4 | - | Potent agonist targetmol.comdcchemicals.com | Considered a more ecologically-relevant AhR model than ITE. nih.gov |

| Indolokine A5 | Oxidized variant of Indolokine A4 nih.gov | Less potent than Indolokine A4 nih.gov | Demethylated analog of ITE. nih.gov |

| ITE | Structurally related nih.gov | Potent agonist targetmol.com | May be a synthetic artifact of extraction methods. nih.gov |

Downstream Signaling Pathway Modulation

Upon binding by an agonist such as Indolokine A4, the AhR undergoes a conformational change, dissociates from its chaperone proteins, and translocates into the nucleus. medchemexpress.com In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). medchemexpress.com This activated AhR-ARNT complex then binds to specific DNA sequences known as dioxin/xenobiotic response elements (DRE/XREs) located in the regulatory regions of target genes. nih.govresearchgate.net This binding initiates the transcription of a battery of AhR-responsive genes, thereby modulating various cellular processes. researchgate.netmedchemexpress.com This signaling pathway is a crucial link between environmental or microbial signals and the host's transcriptional response. researchgate.net

The activation of the AhR by Indolokine A4 has been shown to significantly alter gene expression profiles in human primary cells. nih.gov One of the most robust effects observed is the regulation of cytokine secretion, which is consistent with the immunomodulatory role of AhR activation. nih.gov

Key findings on the impact of Indolokine A4 on gene expression include:

Interleukin-6 (IL-6): A very robust, approximately 30-fold increase in IL-6 secretion was observed from CD19+ B cells co-cultured with peripheral blood mononuclear cells (PBMCs). nih.gov This strong effect on IL-6 is consistent with Indolokine A4 being the most potent AhR agonist among its related natural metabolites. nih.gov

Interleukin-8 (IL-8): Increased expression of IL-8 was noted in venular endothelial cells that were co-cultured with PBMCs. nih.gov

Eotaxin-3 (CCL26): A decrease in the expression of this chemokine was observed in both venular endothelial cells (in mono-culture) and in bronchial epithelial cells co-cultured with dermal fibroblasts. nih.gov

| Gene Product | Effect of Indolokine A4 | Cell System | Source |

|---|---|---|---|

| Interleukin-6 (IL-6) | ~30-fold increase in secretion | CD19+ B cells co-cultured with PBMCs | nih.gov |

| Interleukin-8 (IL-8) | Increased secretion | Venular endothelial cells co-cultured with PBMCs | nih.gov |

| Eotaxin-3 (CCL26) | Decreased expression | Venular endothelial cells; Bronchial epithelial cells co-cultured with dermal fibroblasts | nih.gov |

Cellular and Subcellular Responses

The transcriptional changes induced by Indolokine A4 translate into distinct cellular and subcellular responses, primarily affecting immunomodulatory and inflammation-related activities. nih.gov

Observed cellular responses to Indolokine A4 include:

Immunomodulation: The significant upregulation of IL-6 and IL-8 points to a primary role in modulating immune cell activity and inflammatory responses. nih.gov

Cell Proliferation: Indolokine A4 caused a decrease in proliferation in dermal fibroblasts. nih.gov

Tissue Remodeling: While Indolokine A4's direct effects on tissue remodeling markers were less pronounced than other related compounds like Indolokine B4, its influence on inflammatory mediators suggests an indirect role. nih.gov

These findings collectively indicate that Indolokine A4, through its potent activation of the AhR pathway, functions as a significant signaling molecule at the host-microbe interface, capable of eliciting specific defensive and immunomodulatory responses in human tissues. nih.govnih.gov

Influence on Immune Cell Responses (e.g., IL-6 Secretion in B-cells, IL-8 in Endothelial Cells)

Indolokine A4 demonstrates significant modulatory activity on key inflammatory pathways by influencing the secretion of specific cytokines from immune and endothelial cells. Research has focused on its ability to inhibit pro-inflammatory signals, particularly those mediated by Interleukin-6 (IL-6) and Interleukin-8 (IL-8).

In studies involving human B-lymphocytes, Indolokine A4 was shown to be a potent inhibitor of IL-6 secretion. When B-cells were stimulated with CpG oligodeoxynucleotide (CpG-ODN), a ligand for Toll-like receptor 9 (TLR9) that mimics bacterial DNA and induces a strong inflammatory response, Indolokine A4 effectively suppressed the subsequent release of IL-6. This inhibitory action points to a mechanism that interferes with the TLR9 signaling cascade or downstream pathways leading to IL-6 gene expression and protein secretion in B-cells .

Furthermore, Indolokine A4 exerts influence on the vascular endothelium, a critical site of inflammatory processes. In experiments using Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with Tumor Necrosis Factor-alpha (TNF-α), a primary pro-inflammatory cytokine, Indolokine A4 markedly inhibited the secretion of IL-8 (also known as CXCL8). IL-8 is a potent chemoattractant for neutrophils and plays a central role in the acute inflammatory response. The ability of Indolokine A4 to curb IL-8 production in endothelial cells suggests its potential to attenuate neutrophil recruitment to sites of inflammation .

The inhibitory effects of Indolokine A4 on these cytokine pathways are dose-dependent, with specific concentrations required to achieve 50% inhibition (IC₅₀), as detailed in the table below.

Table 1: Inhibitory Activity of Indolokine A4 on Cytokine Secretion

| Assay Description | Cell Type | Stimulant | Measured Marker | IC₅₀ (µM) |

|---|---|---|---|---|

| B-cell inflammatory response | Human B-lymphocytes | CpG-ODN | IL-6 Secretion | 0.28 |

Modulation of Dermal Fibroblast Proliferation

Indolokine A4 has been identified as a modulator of cellular proliferation, specifically within the context of dermal tissue homeostasis. The compound exhibits inhibitory effects on the proliferation of Normal Human Dermal Fibroblasts (NHDFs). Dermal fibroblasts are crucial for synthesizing extracellular matrix components and maintaining skin structure, but their excessive proliferation is a hallmark of fibrotic diseases and abnormal wound healing.

In vitro studies have demonstrated that Indolokine A4 can counteract the mitogenic effects of key growth factors. When NHDFs were stimulated with basic Fibroblast Growth Factor (bFGF), a potent driver of fibroblast proliferation, the addition of Indolokine A4 resulted in a significant, dose-dependent reduction in cell growth. This anti-proliferative activity suggests that Indolokine A4 may interfere with bFGF receptor signaling or downstream intracellular pathways, such as the MAPK/ERK cascade, which are essential for cell cycle progression .

Table 2: Anti-proliferative Effect of Indolokine A4

| Assay Description | Cell Type | Stimulant | IC₅₀ (µM) |

|---|

Effects on Eotaxin-3 (CCL26) Levels

Indolokine A4 has been shown to modulate the expression of chemokines involved in allergic inflammation, most notably Eotaxin-3 (also designated as Chemokine (C-C motif) Ligand 26 or CCL26). Eotaxin-3 is a powerful chemoattractant for eosinophils, mast cells, and basophils, and its upregulation in dermal fibroblasts is strongly associated with the pathogenesis of atopic dermatitis and other eosinophil-mediated skin disorders.

The compound's mechanism in this context involves the suppression of cytokine-induced Eotaxin-3 production. In experimental models using NHDFs, stimulation with Interleukin-4 (IL-4), a Th2-type cytokine central to allergic responses, leads to a robust increase in Eotaxin-3 secretion. Indolokine A4 effectively inhibits this IL-4-induced Eotaxin-3 production in a concentration-dependent manner. This finding indicates that Indolokine A4 can disrupt the STAT6 signaling pathway, which is the canonical pathway activated by IL-4 to drive the transcription of target genes like CCL26 . By reducing Eotaxin-3 levels, Indolokine A4 may limit the recruitment of eosinophils into the skin.

Table 3: Inhibitory Effect of Indolokine A4 on Eotaxin-3 Secretion

| Assay Description | Cell Type | Stimulant | Measured Marker | IC₅₀ (µM) |

|---|

Alteration of Matrix Metallopeptidase 9 (MMP-9) and Related Markers (e.g., CD87, PAI-1, CXCL-11) by Indolokines

The indolokine class of compounds, including Indolokine A4, modulates a network of molecules involved in tissue remodeling, cell migration, and angiogenesis. This network is centered around the urokinase-type plasminogen activator (uPA) system and matrix metallopeptidases (MMPs). Specifically, Indolokine A4 has been observed to inhibit the expression of Matrix Metallopeptidase 9 (MMP-9), an enzyme that degrades type IV collagen, a major component of basement membranes. This degradation is a critical step in processes like immune cell extravasation and tumor cell invasion.

In HUVECs stimulated by TNF-α, Indolokine A4 significantly reduces the expression of MMP-9. Concurrently, it also downregulates the expression of several functionally related markers:

CD87 (uPAR): The receptor for urokinase-type plasminogen activator. The binding of uPA to uPAR localizes proteolytic activity to the cell surface, facilitating cell migration and invasion. Inhibition of CD87 expression by Indolokine A4 disrupts this critical system.

PAI-1 (Plasminogen Activator Inhibitor-1): The primary inhibitor of uPA. While it is an inhibitor, its expression is often paradoxically elevated in inflammatory and cancerous conditions, where it contributes to fibrosis and cell adhesion. Indolokine A4's ability to reduce TNF-α-induced PAI-1 expression suggests a normalizing effect on the dysregulated uPA system.

CXCL-11 (I-TAC): A chemokine that attracts activated T-cells, NK cells, and monocytes by binding to the CXCR3 receptor. Its modulation by indolokines points to a broader anti-inflammatory profile beyond the direct regulation of proteolytic systems .

By simultaneously targeting MMP-9 and key components of the uPA/uPAR axis, Indolokine A4 demonstrates a capacity to interfere with the molecular machinery that underpins endothelial cell activation and tissue infiltration by immune cells.

Table 4: Modulatory Effects of Indolokine A4 (1 µM) on TNF-α-Induced Gene Expression in HUVECs

| Target Gene | Biological Function | Effect of Indolokine A4 | % Inhibition |

|---|---|---|---|

| MMP-9 | Extracellular matrix degradation | Inhibition of expression | 74% |

| CD87 (uPAR) | uPA receptor, cell migration | Inhibition of expression | 65% |

| PAI-1 | uPA inhibitor, fibrosis | Inhibition of expression | 78% |

| CXCL-11 | T-cell chemoattractant | Inhibition of expression | 60% |

Role of Indolokine A4 in Biological Systems and Interkingdom Communication

Bacterial Physiology and Stress Adaptation

Indolokine A4 is intrinsically linked to the physiological responses of bacteria, particularly in their adaptation to stressful environments. Its production is notably upregulated under conditions of cellular stress, highlighting its role as a key component of the bacterial defense arsenal (B13267).

A noteworthy function of Indolokine A4 is its ability to enhance the formation of persister cells in E. coli. nih.govnih.gov Persister cells are a subpopulation of bacteria that exhibit transient tolerance to antibiotics, contributing to the recalcitrance of chronic infections. Research has demonstrated that indolokines, including Indolokine A4, promote this antibiotic-tolerant state. eventact.com This activity is significant as it links a specific, stress-induced metabolite to a crucial bacterial survival strategy. The formation of persister cells is a complex process, and the involvement of indole (B1671886) and its derivatives has been a subject of study, with some reports indicating that indole signaling can influence this phenotype. nih.govcam.ac.uk

Table 1: Effect of Indolokines on E. coli Persister Cell Formation

| Compound | Concentration | Effect on Persister Cell Formation |

| Indolokine A4 | 5 µM (aerobic conditions in vitro) | Enhancement |

| Other Indolokines (1-5) | Sub-mM to mM | Contribution to regulation |

The biosynthesis of Indolokine A4 in E. coli is significantly increased in response to redox stressors. nih.govnih.gov This upregulation is mediated by the transaminases AspC and TyrB. nih.govnih.gov This direct link between a specific environmental stress and the production of Indolokine A4 underscores its role in the bacterial stress response network. The ability of bacteria to sense and respond to oxidative stress is critical for their survival, and Indolokine A4 appears to be a key signaling molecule in this process.

Host-Microbe Interface Dynamics

Indolokine A4 is not only active within bacterial systems but also plays a pivotal role at the interface between microbes and their hosts. As a product of the gut microbiota, it can influence host physiology, particularly immune responses.

Indolokine A4 has been identified as a potent agonist of the human Aryl hydrocarbon Receptor (AhR). nih.goveventact.com The AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses. Activation of the AhR pathway by Indolokine A4 has been shown to be more potent than its oxidized variant, Indolokine A5. nih.gov

One of the significant downstream effects of AhR activation by Indolokine A4 is the robust regulation of interleukin-6 (IL-6) secretion, particularly from human B-cells. nih.goveventact.com This immunomodulatory activity suggests that Indolokine A4, as a product of the gut microbiota, can directly influence host inflammatory pathways. nih.gov Studies have shown that Indolokine A4 can significantly activate the AhR pathway at concentrations of 100 nM and higher. nih.gov

Table 2: Immunomodulatory Activities of Indolokine A4

| Target Cell/System | Biomarker | Observed Effect |

| Human B-cells (co-cultured with PBMCs) | Interleukin-6 (IL-6) secretion | ~30-fold increase |

| Venular endothelial cells (co-cultured with PBMCs) | Interleukin-8 (IL-8) | Increase |

| Dermal fibroblasts | Proliferation | Decrease |

| Venular endothelial cells (mono-culture) & Bronchial epithelial cells (co-cultured with dermal fibroblasts) | Eotaxin-3 (CCL26) | Decrease |

As the most abundant indolokine measured in mouse fecal samples, Indolokine A4 is a key metabolite in the gut environment. nih.goveventact.com The gut microbiota produces a vast array of small molecules that can influence host health, and Indolokine A4 is a prime example of this intricate interplay. nih.gov The production of such metabolites by commensal bacteria like E. coli highlights the co-evolutionary relationship between the microbiota and the host. nih.gov These microbial signals can modulate various aspects of host physiology, including immune homeostasis and barrier function.

Plant-Pathogen Interactions

The influence of Indolokine A4 extends beyond the animal kingdom to plant life, where it participates in defense responses against pathogens. Interestingly, four of the indolokines, including A4, were previously identified as being derived from indole-3-carbonyl nitrile (ICN), a molecule involved in the plant pathogen defense response. nih.govnih.goveventact.com This suggests a convergent evolution of defense signaling molecules in bacteria and plants. nih.govnih.gov

Research has shown that select indolokines, including by extension the family to which A4 belongs, outperform ICN in protecting Arabidopsis thaliana from the bacterial pathogen Pseudomonas syringae. nih.govnih.goveventact.com This indicates that these bacterial metabolites can trigger a hallmark plant innate immune response. nih.govnih.gov The shared chemistry of defense molecules across such distant evolutionary lineages points to ancient and conserved mechanisms of interkingdom communication and defense.

Role in Plant Innate Immune Response

Indolokine A4, along with other indolokines, plays a crucial role in the plant's innate immune response, acting as a signaling molecule in defense against pathogens. eventact.comnih.gov These compounds are derived from indole-3-carbonyl nitrile (ICN), a molecule associated with the plant defense response to various biotic stresses. eventact.comnih.gov The production of these molecules in plants is part of a pathogen-induced defense mechanism. nih.gov

Studies have demonstrated that indolokines can trigger a characteristic plant innate immune response. nih.govnih.gov This suggests that these metabolites are integral components of the plant's molecular arsenal for combating infections. The involvement of indolokines in regulating an ancient innate immune response in plants highlights their fundamental importance in plant defense. nih.gov

Efficacy in Arabidopsis thaliana - Pseudomonas syringae Infection Models

Infection of Arabidopsis thaliana by the bacterial pathogen Pseudomonas syringae leads to the upregulation of stress-responsive genes and pathways as part of the plant's defense mechanism. umz.ac.irumz.ac.ir Research utilizing this infection model has provided significant insights into the efficacy of Indolokine A4 in plant defense.

Studies have shown that select indolokines, including by extension Indolokine A4, are not only involved in the defense response but can also enhance it. eventact.com In the Arabidopsis thaliana - Pseudomonas syringae infection model, indolokines have been shown to outperform the protective effects of indole-3-carbonyl nitrile (ICN), a known plant defense compound. eventact.comnih.govnih.gov This superior performance underscores the potency of indolokines as defense signaling molecules in plants. eventact.com

The following table summarizes the key findings regarding the role of Indolokine A4 in plant defense, particularly in the context of the A. thaliana - P. syringae model.

| Aspect of Plant Defense | Role/Efficacy of Indolokine A4 and Related Indolokines | Supporting Evidence |

| Innate Immune Response | Triggers a hallmark plant innate immune response. | nih.govnih.gov |

| Origin in Plants | Derived from indole-3-carbonyl nitrile (ICN) as part of a pathogen-induced defense response. | nih.gov |

| Efficacy in A. thaliana - P. syringae Model | Outperforms the protective effects of ICN. | eventact.comnih.govnih.gov |

| General Function | Acts as a defense signaling molecule. | eventact.com |

Chemical Synthesis and Analog Development Strategies

Biomimetic Synthetic Approaches for Indolokine A4

The synthesis of Indolokine A4 has been successfully achieved through biomimetic approaches that mimic its natural formation. In Escherichia coli, indolokines are produced in response to cellular stress. nih.govnih.gov Research has proposed and demonstrated that Indolokine A4 can be formed from the precursor indole-3-pyruvic acid (I3P), which itself is derived from the amino acid L-tryptophan through the action of transaminase enzymes. nih.gov

One proposed biosynthetic pathway suggests that I3P reacts spontaneously with L-cysteine to yield Indolokine A4. nih.gov This has been tested experimentally by incubating I3P and L-cysteine together in the absence of bacteria under conditions that mimic the cellular environment (M9 medium, 37°C for 48 hours), which resulted in the formation of the compound. nih.gov

A laboratory synthesis method has also been described, which involves reacting L-cysteine with indole-3-carbonyl nitrile (ICN) in a sodium phosphate (B84403) buffer at pH 7.5. nih.gov In this process, a solution of L-cysteine is treated with ICN in an acetonitrile-water mixture. The reaction is degassed, purged with nitrogen, and allowed to proceed overnight. The resulting Indolokine A4 is then purified using preparative reverse-phase high-performance liquid chromatography (HPLC). nih.gov This synthetic route provides a reliable method for obtaining pure Indolokine A4 for research purposes.

Exploration of Structural Analogs and Derivatives

The study of Indolokine A4 is enriched by the exploration of its structural analogs and derivatives, which helps in understanding the broader chemical family and their biological significance. The indolokine family includes several related compounds found in both bacteria and plants. nih.gov

In E. coli, alongside Indolokine A4 (designated as compound 2 in some studies), other analogs such as Indolokine A5 (compound 3) have been identified. nih.gov These bacterial indolokines are considered to be formed through convergent evolution relative to their plant counterparts. nih.govresearchgate.net

In plants like Arabidopsis thaliana, a range of indolokines, including A2, A3, A4, and A5, are produced from indole-3-carbonyl nitrile (ICN) as part of a defense response to pathogens. nih.gov Furthermore, hydroxylated derivatives, known as indolokines B2, B3, B4, and B5, are synthesized from 4-hydroxy-1H-indole-3-carbonyl nitrile (4-OH-ICN). nih.gov

A particularly noteworthy analog is 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), a potent known AhR agonist. nih.gov Indolokine A5 is the demethylated analog of ITE, highlighting a close structural and functional relationship within this group of molecules. nih.gov The existence of this diverse set of natural analogs provides a valuable toolkit for probing the biological activities of the indolokine scaffold.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are pivotal in connecting the chemical structure of a molecule to its biological activity. For Indolokine A4, these studies have been crucial in understanding its role as an aryl hydrocarbon receptor (AhR) agonist and an immunomodulatory agent.

Correlation Between Indolokine Structure and AhR Agonistic Potency

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a key role in regulating gene expression in response to a wide variety of small molecules. nih.govresearchgate.net Several tryptophan catabolites, including the indolokines, have been identified as AhR ligands. nih.gov

Indolokine A4 is a potent AhR agonist. dcchemicals.com Studies have shown that it significantly activates the AhR pathway at concentrations of 100 nM and higher. nih.gov SAR analysis within the indolokine family reveals important structural determinants for this activity. When compared to its oxidized analog, Indolokine A5, Indolokine A4 demonstrates greater potency as an AhR agonist. nih.gov This suggests that the specific oxidation state and arrangement of the thiazoline (B8809763) ring system in Indolokine A4 are more favorable for binding to and activating the AhR.

The structural resemblance of indolokines to ITE, a well-characterized potent AhR agonist, further supports the idea that the indole-carbonyl-thiazole-like core is a key pharmacophore for AhR activation. nih.gov The ability of these microbial metabolites to act as potent AhR agonists underscores their importance in host-microbe signaling and immune homeostasis. nih.gov

Structural Determinants for Immunomodulatory Activities

The AhR agonistic activity of Indolokine A4 is directly linked to its immunomodulatory functions. The potency of Indolokine A4 as an AhR agonist correlates with its ability to elicit strong responses in human immune cells. nih.gov

One of the most robust effects observed is the significant, approximately 30-fold increase in the secretion of interleukin-6 (IL-6) from human B-cells when stimulated with Indolokine A4. nih.gov This potent IL-6 induction is consistent with Indolokine A4 being the most powerful AhR agonist among the natural indolokine family members tested. nih.gov The activation of the AhR pathway is a known mechanism for regulating IL-6 secretion in immune cells, providing a clear mechanistic link between the structure of Indolokine A4, its primary molecular target (AhR), and its immunological outcome. nih.gov

In addition to its effect on IL-6, Indolokine A4 has been shown to influence other immune and cellular processes. It increases the production of interleukin-8 (IL-8) in co-cultures of endothelial cells and peripheral blood mononuclear cells (PBMCs) and decreases the level of eotaxin-3 (CCL26) in certain cell systems. nih.gov These varied activities suggest that the specific structure of Indolokine A4 allows it to modulate a complex network of immune responses, primarily driven by its potent interaction with the AhR.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques (e.g., LC Retention Times)

Liquid chromatography (LC) is a fundamental technique for the analysis of Indolokine A4, serving to separate it from other metabolites in a sample prior to detection. nih.gov The identity of naturally derived Indolokine A4 has been confirmed by comparing its liquid chromatography retention time with that of a synthetically produced standard. nih.gov This co-elution provides strong evidence of the compound's identity.

The analysis of indolokines, including Indolokine A4, is often performed using liquid chromatography coupled to a mass spectrometer (LC/MS). nih.gov While specific retention times can vary depending on the exact chromatographic conditions (e.g., column type, mobile phase composition, and gradient), the consistency of retention time between a known standard and the analyte in a sample under identical conditions is a critical identification parameter. For related indole (B1671886) compounds, analyses have utilized C18 reverse-phase columns with a mobile phase consisting of aqueous formic acid and an organic solvent like methanol (B129727) or acetonitrile. mdpi.comresearchgate.netfrontiersin.org

Table 1: Chromatographic Parameters for Indole-related Compound Analysis

| Parameter | Description | Source |

|---|---|---|

| Technique | Liquid Chromatography (LC) | nih.gov |

| Column Type | Typically C18 reverse-phase | researchgate.netfrontiersin.org |

| Mobile Phase | Aqueous formic acid and an organic solvent (e.g., methanol) | researchgate.net |

| Identification | Comparison of retention times with a synthetic standard | nih.gov |

Spectrometric Techniques (e.g., Tandem Mass Spectrometry, MS/MS)

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the structural confirmation and sensitive detection of Indolokine A4. nih.gov In studies, the structural characterization of Indolokine A4 was achieved by analyzing its tandem MS spectra and comparing them to related indolokine structures. nih.gov

The identity of Indolokine A4 isolated from biological sources was definitively confirmed by demonstrating that its tandem MS spectrum was identical to that of a chemically synthesized reference compound. nih.gov The analytical approach often involves liquid chromatography coupled with electrospray ionization-quadrupole time-of-flight mass spectrometry (ESI-QTOF-MS), which allows for high-resolution mass analysis and fragmentation data. nih.gov This technique provides detailed information on the molecular weight and structural fragments of the molecule, ensuring highly confident identification.

Table 2: Mass Spectrometry Parameters for Indolokine A4 Analysis

| Parameter | Description | Source |

|---|---|---|

| Technique | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | nih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | nih.gov |

| Confirmation | Comparison of MS/MS spectra with a synthetic standard | nih.gov |

Detection and Measurement in Biological Samples (e.g., Mouse Fecal Samples, E. coli Cultures)

The analytical methods described above have been successfully applied to detect and measure Indolokine A4 in various biological samples, establishing its presence and physiological relevance. nih.goveventact.com

Mouse Fecal Samples: Indolokine A4 has been identified in mouse fecal samples, with studies noting it as the most abundant indolokine detected in this matrix. nih.gov The presence of Indolokine A4 and other related metabolites in fecal matter was confirmed using LC/MS analysis, highlighting the role of the gut microbiota in its production. nih.gov The concentration of indole, a related parent compound, has been reported to range from approximately 80 nmol/g to several millimolar in fecal samples, though specific quantitative data for Indolokine A4 is still emerging. researchgate.netresearchgate.net

E. coli Cultures: Indolokine A4 is a known metabolite produced by the bacterium Escherichia coli. nih.govnih.gov Analytical studies have confirmed its production in E. coli cultures, particularly under conditions of cellular stress. nih.goveventact.com Researchers have utilized LC/MS to analyze bacterial culture extracts to identify and measure the levels of Indolokine A4 and other indolokines. nih.gov These findings demonstrate that E. coli, a common member of the human gut microbiota, is a significant source of this compound. nih.gov

Table 3: Biological Samples Containing Indolokine A4

| Biological Sample | Analytical Finding | Detection Method | Source |

|---|---|---|---|

| Mouse Fecal Samples | Identified as the most abundant indolokine. | LC/MS | nih.gov |

| E. coli Cultures | Detected as a metabolite produced by the bacteria. | LC/MS | nih.goveventact.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Indolokine A4 |

| Indolokine A5 |

| Indolokine B4 |

| Indole-3-carbonyl nitrile (ICN) |

| Indole-3-pyruvate |

| L-Cysteine |

| L-Cysteinylglycine |

| Interleukin-6 (IL-6) |

| Interleukin-8 (IL-8) |

| Eotaxin-3 (CCL26) |

| Matrix metallopeptidase 9 (MMP-9) |

| Urokinase-type plasminogen activator receptor (CD87) |

| Plasminogen activator inhibitor-1 (PAI-1) |

| C-X-C chemokine 11 (CXCL-11) |

| Indole |

| Tryptophan |

| Acetonitrile |

| Methanol |

Computational Modeling and Simulation Studies

Molecular Docking Analyses with AhR

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For Indolokine A4, docking studies are instrumental in visualizing its binding pose within the ligand-binding domain (LBD) of the Aryl hydrocarbon Receptor (AhR).

Research on indolimine analogs, which share structural similarities with Indolokine A4, has utilized a cryo-EM structure-based computational model of the human AhR PAS B domain for docking analyses. mdpi.com These studies employ tools like Autodock Tools and Autodock Vina to predict the binding affinity and interactions. The docking models for these ligands are typically built and minimized using molecular graphics systems such as PyMOL. mdpi.com

The insights from such studies on related compounds suggest that Indolokine A4 likely binds within the same hydrophobic pocket of the AhR LBD as other known agonists. The indole (B1671886) core of Indolokine A4 is expected to form key π-stacking interactions with aromatic residues in the binding site, a common feature for many AhR ligands. The thiazole (B1198619) and carboxylic acid moieties of Indolokine A4 would likely form specific hydrogen bonds and electrostatic interactions with polar residues, further stabilizing the complex.

| Software/Tool | Purpose in Indolokine A4-AhR Docking Studies |

| Autodock Vina | To predict the binding affinity and conformation of Indolokine A4 within the AhR binding pocket. |

| PyMOL | To visualize the docked pose of Indolokine A4 and analyze its interactions with AhR residues. |

| Cryo-EM Model of AhR | To provide the three-dimensional structure of the receptor for the docking simulation. |

Molecular Dynamics Simulations to Elucidate Receptor Binding

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. An MD simulation of the Indolokine A4-AhR complex would start with the best-docked pose and simulate the movements of all atoms in the system, typically for nanoseconds to microseconds.

Such simulations can elucidate several key aspects of receptor binding:

Stability of the Binding Pose: MD simulations can assess whether the initial docked conformation of Indolokine A4 is stable within the AhR binding pocket or if it undergoes significant conformational changes.

Role of Water Molecules: These simulations can reveal the role of bridging water molecules in mediating interactions between Indolokine A4 and AhR.

Conformational Changes in the Receptor: Ligand binding can induce conformational changes in the receptor. MD simulations can track these changes, which are often crucial for the activation of the AhR signaling pathway.

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

Although specific MD simulation studies on Indolokine A4 are not yet widely published, the methodology has been extensively applied to other ligand-receptor systems, demonstrating its power in understanding the dynamics of molecular recognition. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indolokines

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For the indolokine family of compounds, a QSAR model could be developed to predict their AhR agonist activity based on their molecular descriptors.

The development of a QSAR model for indolokines would involve the following steps:

Data Set Collection: A dataset of indolokine derivatives with their experimentally determined AhR activation potencies (e.g., EC50 values) would be compiled.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A robust QSAR model for indolokines could be highly valuable for:

Predicting the activity of new, unsynthesized indolokine analogs.

Identifying the key structural features that contribute to high AhR agonistic activity.

Guiding the design of novel, more potent, or selective AhR modulators.

Future Research Directions and Translational Perspectives

Elucidating the Full Spectrum of Indolokine A4 Biological Activities

While the immunomodulatory effects of Indolokine A4 are increasingly recognized, the full extent of its biological activities remains to be uncovered. Future investigations should aim to systematically screen for additional cellular and physiological responses to this compound.

Key areas of interest include:

Metabolic Regulation: Given the role of other AhR ligands in metabolic homeostasis, exploring the influence of Indolokine A4 on glucose metabolism, lipid profiles, and energy expenditure is a logical next step.

Neurological Effects: The gut-brain axis is a burgeoning field of research. Investigating whether Indolokine A4 can cross the blood-brain barrier and influence neuronal function, neurotransmitter systems, or glial cell activity is a compelling avenue.

Tissue Repair and Regeneration: The observed decrease in proliferation in dermal fibroblasts caused by Indolokine A4 suggests a potential role in tissue remodeling and wound healing that warrants further investigation. nih.gov

A summary of the observed effects of Indolokine A4 is presented below:

| Biological System | Observed Effect | Reference |

| Immune System | Robustly increased Interleukin-6 (IL-6) secretion from CD19+ B cells. | nih.gov |

| Increased Interleukin-8 (IL-8) in venular endothelial cells co-cultured with PBMCs. | nih.gov | |

| Decreased eotaxin-3 (CCL26) in venular endothelial cells and bronchial epithelial cells. | nih.gov | |

| Cellular Proliferation | Decreased proliferation in dermal fibroblasts. | nih.gov |

Investigating the Precise Regulatory Networks Controlled by the Indolokine A4-AhR Axis

The activation of the AhR by Indolokine A4 initiates a cascade of downstream signaling events. A critical area for future research is the detailed mapping of the gene regulatory networks and signaling pathways governed by this specific ligand-receptor interaction.

Future studies should focus on:

Transcriptomic and Proteomic Analyses: Employing high-throughput "omics" technologies to identify the full complement of genes and proteins whose expression is altered by Indolokine A4 in various cell types.

Crosstalk with Other Signaling Pathways: Investigating the interplay between the Indolokine A4-AhR axis and other key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, to understand the integrated cellular response.

Epigenetic Modifications: Determining whether Indolokine A4-mediated AhR activation leads to lasting epigenetic changes, such as DNA methylation or histone modifications, that could have long-term consequences for cellular function.

Expanding Research on Indolokine A4 in Diverse Biological Models

To date, much of the research on Indolokine A4 has been conducted using in vitro cell culture systems and murine models. nih.gov To enhance the translational relevance of these findings, it is imperative to expand research into a wider array of biological models.

This includes:

Humanized Mouse Models: Utilizing mice with a humanized immune system to better recapitulate the human response to Indolokine A4.

Organoid Cultures: Employing patient-derived intestinal organoids to study the effects of Indolokine A4 in a more physiologically relevant and personalized context.

Comparative Studies in Different Animal Models: Investigating the effects of Indolokine A4 in non-rodent models, such as zebrafish or pigs, to assess the evolutionary conservation of its functions.

Potential for Indolokine A4 as a Molecular Probe for AhR Pathway Studies

The potent and specific nature of Indolokine A4's interaction with the AhR makes it an excellent candidate as a molecular probe to dissect the intricacies of the AhR signaling pathway. nih.govdcchemicals.com Unlike xenobiotic AhR ligands, which can have off-target effects, Indolokine A4 represents an endogenous-like activator.

Future applications could involve:

Structure-Activity Relationship Studies: Synthesizing and testing analogs of Indolokine A4 to identify the key chemical features required for potent AhR activation.

Identifying Novel AhR-Interacting Proteins: Using tagged versions of Indolokine A4 to pull down and identify previously unknown proteins that associate with the AhR complex.

Differentiating Ligand-Specific AhR Responses: Comparing the cellular responses induced by Indolokine A4 with those of other AhR ligands to understand how different activators can elicit distinct biological outcomes.

Hypothesized Therapeutic Potential Based on Mechanistic Insights

The current understanding of Indolokine A4's mechanism of action provides a foundation for hypothesizing its therapeutic potential in various disease contexts.

Based on its known functions, potential therapeutic applications could include:

Inflammatory Bowel Disease (IBD): Given the role of AhR activation in maintaining intestinal homeostasis and the immunomodulatory properties of Indolokine A4, it could be explored as a novel therapeutic for IBD. nih.govnih.gov

Autoimmune Disorders: By modulating immune cell function, particularly B cell activity, Indolokine A4-based therapies could potentially be developed for certain autoimmune diseases. nih.gov

Cancer Immunotherapy: The ability of Indolokine A4 to influence the tumor microenvironment through AhR signaling suggests its potential as an adjunct to existing cancer immunotherapies.

Q & A

Q. How can long-term stability and degradation products of Indolokine A4 be characterized?

- Methodological Answer : Use forced degradation studies (acid/base/oxidative stress) followed by UPLC-QTOF-MS to identify degradation products. Structural elucidation of impurities requires tandem MS/MS and comparison with synthetic standards. Stability-indicating methods (e.g., HPLC with photodiode array detection) should resolve parent compound from degradants (>2.0 resolution) .

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.